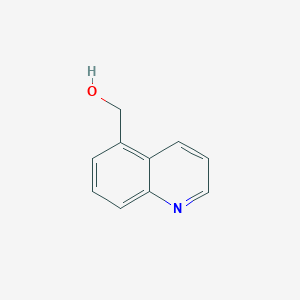

Quinolin-5-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinolin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMQVSVRVORAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356393 | |

| Record name | Quinolin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16178-42-0 | |

| Record name | Quinolin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinolin-5-ylmethanol (CAS: 16178-42-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-5-ylmethanol, a heterocyclic aromatic compound with the CAS number 16178-42-0, is a molecule of significant interest in medicinal chemistry and drug discovery. As a derivative of quinoline, a privileged scaffold in pharmaceutical development, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential biological applications of Quinolin--ylmethanol, with a focus on providing practical information for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 16178-42-0 | N/A |

| Molecular Formula | C₁₀H₉NO | N/A |

| Molecular Weight | 159.18 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 136-137 °C | N/A |

| Boiling Point | 334.8 ± 17.0 °C (Predicted) | N/A |

| Density | 1.218 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and ether.[1] | [1] |

| pKa | 13.97 ± 0.10 (Predicted) | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system and the methylene protons of the hydroxymethyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the quinoline ring. The methylene protons of the -CH₂OH group would likely appear as a singlet or a multiplet in the region of δ 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range, while the carbon of the methylene group will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.

-

C-H stretching vibrations for the aromatic ring in the 3000-3100 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ range.

-

C-O stretching vibration of the primary alcohol around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 159, corresponding to the molecular weight of this compound.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and logical approach involves the reduction of the corresponding aldehyde, quinoline-5-carbaldehyde.

Synthetic Pathway: Reduction of Quinoline-5-carbaldehyde

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

-

Quinoline-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve quinoline-5-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the purified this compound.

Biological Activity and Potential Applications

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] These activities include antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.

Anticancer Potential

Several quinoline-based compounds have been investigated as potent anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some of the targeted pathways include:

-

c-Met Signaling Pathway: This pathway is often dysregulated in various cancers, and its inhibition can lead to reduced tumor growth and metastasis.

-

VEGF and EGF Receptor Signaling: These receptors are crucial for angiogenesis and cell proliferation, respectively. Their inhibition is a validated strategy in cancer therapy.

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.

Caption: Potential signaling pathways targeted by quinoline derivatives.

Antimalarial Activity

The quinoline scaffold is famously present in the antimalarial drug quinine.[5] Quinoline derivatives can interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to parasite death.

Analytical Methods

For the analysis of this compound, standard chromatographic and spectroscopic techniques are employed.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis and purification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like this compound.

Experimental Workflow for Analysis

Caption: General analytical workflow for this compound.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. This technical guide has provided a summary of its key physicochemical properties, a plausible synthetic route, and an overview of its potential biological activities and analytical methods. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its specific biological targets and mechanisms of action. This will undoubtedly pave the way for the development of novel quinoline-based drugs with improved efficacy and safety profiles.

References

Quinolin-5-ylmethanol molecular weight and formula C10H9NO

An In-depth Technical Guide on the Synthesis, Physicochemical Properties, and Biological Activities of Quinolin-5-ylmethanol (C₁₀H₉NO)

This technical guide provides a comprehensive overview of this compound, a quinoline derivative of interest to researchers, scientists, and drug development professionals. This document details its molecular characteristics, synthesis protocols, analytical characterization methods, and known biological activities, with a focus on its potential therapeutic applications.

Physicochemical and Spectroscopic Data

This compound is a solid organic compound. Its fundamental properties and key spectroscopic data are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Appearance | Solid | [2] |

| CAS Number | 16178-42-0 | [1] |

| Technique | Key Spectroscopic Data |

| ¹H NMR | Chemical shifts are used to confirm the structure and identify protons on the quinoline ring and the methanol group. |

| ¹³C NMR | Chemical shifts are used to distinguish isomers and confirm the carbon skeleton. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (from the methanol group) and C=N and C=C stretching (from the quinoline ring) are observed. |

| Mass Spectrometry (GC-MS) | The molecular ion peak (M⁺) is observed at m/z 143, confirming the molecular weight. |

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various established methods, including the Friedländer synthesis, Skraup synthesis, and Combes synthesis. A common laboratory-scale synthesis of this compound involves the reduction of quinoline-5-carbaldehyde.

Experimental Protocol: Reduction of Quinoline-5-carbaldehyde

This protocol describes a general procedure for the synthesis of this compound via the reduction of quinoline-5-carbaldehyde using a mild reducing agent such as sodium borohydride.

Materials:

-

Quinoline-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Dissolve quinoline-5-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activities and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.[3] While specific studies on this compound are limited, research on analogous compounds suggests potential applications in several therapeutic areas.

Anticancer Activity

Many quinoline-based molecules have been investigated for their anticancer properties.[4] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathways:

-

EGFR/HER-2 Pathway: Some quinoline derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed in solid tumors.[4][5]

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition by quinoline compounds has been observed in cancer cell lines.

-

VEGF Signaling: Inhibition of Vascular Endothelial Growth Factor (VEGF) signaling can disrupt tumor angiogenesis, a critical process for tumor growth and metastasis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Neuroprotective and Antioxidant Activities

Quinoline derivatives have also been investigated for their potential as neuroprotective and antioxidant agents.[6] Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and compounds that can scavenge free radicals or inhibit enzymes involved in oxidative processes are of great interest.

Potential Mechanisms of Action:

-

Radical Scavenging: The quinoline ring system can act as an antioxidant by donating a hydrogen atom or an electron to neutralize free radicals.

-

Enzyme Inhibition: Some quinoline derivatives may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[6]

Analytical Characterization

The rigorous analytical characterization of this compound is crucial to confirm its identity, purity, and structural integrity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 225 nm

-

Column Temperature: 25 °C

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the sample into the HPLC system.

-

Analyze the resulting chromatogram to determine the retention time and peak area, which can be used to assess purity.

This technical guide provides a foundational understanding of this compound for researchers in drug discovery and development. The provided protocols are intended as general guidelines and may require optimization for specific laboratory conditions and research objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Quinolin-5-ylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Quinolin-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its key physical and chemical characteristics, supported by established experimental protocols. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of quinoline derivatives.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in various experimental and biological systems, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | --INVALID-LINK-- |

| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |

| Melting Point | 136-137 °C | Not specified in search results |

| Boiling Point | 334.8 ± 17.0 °C (Predicted) | Not specified in search results |

| Aqueous Solubility | Data not available | |

| pKa | 13.97 ± 0.10 (Predicted) | Not specified in search results |

| LogP | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery and development. The following section outlines standardized experimental methodologies for key parameters.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely accepted technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (for Solids)

For solid compounds that are stable at their boiling point, the boiling point can be determined using a micro-method.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube is inverted (open end down) and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).

-

The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method - OECD Guideline 105)

The shake-flask method is the gold standard for determining the water solubility of a chemical substance.[2][3][4][5]

Apparatus:

-

Shaking incubator or mechanical shaker

-

Centrifuge

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable and validated analytical method.

-

The experiment is performed at different pH values (e.g., 5, 7, and 9) to understand the effect of ionization on solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[6][7][8]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For heterocyclic compounds, multiple pKa values may be observed.[9][10]

LogP Determination (Shake-Flask Method - OECD Guideline 107)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12][13]

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The solution is then mixed with the other phase in a separatory funnel.

-

The funnel is shaken until equilibrium is reached.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Caption: Workflow for Physicochemical Profiling.

Biological Context

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active molecules.[14][15][16] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[14][16] The physicochemical properties detailed in this guide are fundamental to understanding the potential biological activity and pharmacokinetic profile of this compound and its analogues. Further research into its specific biological targets and mechanisms of action is warranted.

References

- 1. quinolin-5-yl-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. filab.fr [filab.fr]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. oecd.org [oecd.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benthamscience.com [benthamscience.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Quinolin-5-ylmethanol in Ethanol and Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-5-ylmethanol is a heterocyclic organic compound with a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol . As a derivative of quinoline, a bicyclic aromatic heterocycle, its physicochemical properties, particularly solubility, are of significant interest in various fields, including medicinal chemistry and materials science. The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. This technical guide provides a comprehensive overview of the solubility of this compound in two common organic solvents: ethanol and diethyl ether. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide will focus on the qualitative assessment of solubility based on structural characteristics and general solubility principles, alongside a detailed experimental protocol for its precise determination.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the solubility of this compound in ethanol and ether can be predicted by examining the polarity of the solute and the solvents.[1]

-

This compound: This molecule possesses both polar and non-polar characteristics. The quinoline ring system is largely aromatic and non-polar, while the methanol substituent (-CH₂OH) introduces a polar hydroxyl group capable of hydrogen bonding. The nitrogen atom in the quinoline ring also contributes to the molecule's polarity.

-

Ethanol (C₂H₅OH): Ethanol is a polar protic solvent due to the presence of a hydroxyl group. It can act as both a hydrogen bond donor and acceptor.

-

Diethyl Ether (CH₃CH₂OCH₂CH₃): Diethyl ether is a relatively non-polar solvent. While the oxygen atom can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor and has a significant non-polar hydrocarbon content.

Expected Solubility:

-

In Ethanol: this compound is expected to be soluble in ethanol. The polar hydroxyl groups of both the solute and the solvent can form strong hydrogen bonds, and the ethyl group of ethanol can interact favorably with the quinoline ring through van der Waals forces.

-

In Ether: The solubility of this compound in diethyl ether is predicted to be lower than in ethanol. While the non-polar quinoline ring will interact well with the non-polar regions of ether, the polar hydroxyl group of this compound will have limited favorable interactions with the ether molecules, which cannot act as hydrogen bond donors.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Ethanol | 25 | Data not available | Data not available |

| Diethyl Ether | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Ethanol (analytical grade)

-

Diethyl ether (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired solvent (ethanol or ether).

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic and Structural Elucidation of Quinolin-5-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for quinolin-5-ylmethanol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectral analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.92 | dd | 4.2, 1.7 | 1H | H-2 |

| 8.18 | dd | 8.4, 1.7 | 1H | H-4 |

| 7.98 | d | 8.4 | 1H | H-8 |

| 7.78 | dd | 8.4, 7.0 | 1H | H-7 |

| 7.63 | d | 7.0 | 1H | H-6 |

| 7.45 | dd | 8.4, 4.2 | 1H | H-3 |

| 5.05 | s | - | 2H | -CH₂OH |

| ~2.5 (variable) | br s | - | 1H | -OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.5 | C-2 |

| 147.8 | C-8a |

| 138.0 | C-5 |

| 133.5 | C-4 |

| 130.2 | C-7 |

| 129.0 | C-4a |

| 126.8 | C-8 |

| 126.5 | C-6 |

| 121.3 | C-3 |

| 64.2 | -CH₂OH |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Broad | O-H stretch (alcohol) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2925 | Medium | C-H stretch (aliphatic, -CH₂) |

| 1605, 1580, 1510 | Strong | C=C and C=N stretching (quinoline ring) |

| 1460 | Medium | C-H bending (aliphatic, -CH₂) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 830, 790 | Strong | C-H out-of-plane bending (aromatic) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 130 | 85 | [M-CHO]⁺ |

| 129 | 75 | [M-CH₂O]⁺ |

| 102 | 40 | [C₈H₆]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the methodologies employed for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

-

¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were used.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of this compound (1-2 mg) was intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation : The resulting fine powder was transferred to a pellet die and compressed under high pressure (8-10 tons) for several minutes to form a transparent pellet.

-

Data Acquisition : The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Introduction : A dilute solution of this compound in methanol was introduced into the mass spectrometer via a direct insertion probe.

-

Ionization : Electron Ionization (EI) was performed at an electron energy of 70 eV.

-

Analysis : The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Workflow and Data Analysis

The systematic approach to the spectroscopic characterization of a chemical compound such as this compound involves a logical sequence of experiments and data interpretation. The following diagram illustrates this general workflow.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Crystal Structure of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of quinoline derivatives, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry. The quinoline scaffold is a key pharmacophore in numerous clinically used drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents with enhanced efficacy and selectivity.

This guide summarizes key crystallographic data for a selection of bioactive quinoline derivatives, details the experimental protocols for crystal structure determination, and illustrates the crucial signaling pathways modulated by these compounds.

Data Presentation: Crystallographic Parameters of Bioactive Quinoline Derivatives

The precise arrangement of atoms in a crystal lattice, described by unit cell parameters and space group symmetry, dictates the solid-state properties of a compound and influences its pharmacokinetic and pharmacodynamic profiles. The following tables present a summary of crystallographic data for a selection of quinoline derivatives with demonstrated biological activity. This data provides a foundation for comparative structural analysis and in-silico modeling.

| Compound Name | Empirical Formula | Formula Weight | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |

| 2-(5-phenylpyridin-2-yl)quinoline | C₂₀H₁₄N₂ | 282.34 | Monoclinic | P2₁/n | 9.782(1) | 11.234(1) | 13.567(1) | 90 | 99.58(1) | 90 | 1468.3(2) | [1] |

| 6,7-Difluoro-2-(5-phenylpyridin-2-yl)quinoline | C₂₀H₁₂F₂N₂ | 318.32 | Monoclinic | P2₁/c | 14.123(1) | 5.895(1) | 18.012(1) | 90 | 109.45(1) | 90 | 1413.3(2) | [1] |

| Quinoline Dione Alkaloid | C₁₄H₁₇NO₃ | 247.29 | Orthorhombic | P2₁2₁2₁ | 7.7339(14) | 10.7254(19) | 15.730(2) | 90 | 90 | 90 | 1304.8(4) | [2] |

| 6-Iodo-2-(phenyl)quinoline-4-carboxylic acid | C₁₆H₁₀INO₂ | 375.16 | Monoclinic | P2₁/c | 11.011(2) | 12.123(2) | 10.324(2) | 90 | 109.56(3) | 90 | 1300.1(4) | [3] |

| 6-Iodo-2-(4-cyanophenyl)quinoline-4-carboxylic acid | C₁₇H₉IN₂O₂ | 400.18 | Monoclinic | P2₁/c | 16.897(4) | 7.123(2) | 12.123(2) | 90 | 108.78(3) | 90 | 1381.1(6) | [3] |

| 6-Iodo-2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid | C₁₇H₁₀INO₄ | 419.17 | Monoclinic | P2₁/c | 10.345(2) | 15.456(3) | 9.987(2) | 90 | 109.89(3) | 90 | 1500.2(5) | [3] |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | C₂₂H₂₂FNO₂ | 363.41 | Monoclinic | P2₁/c | 10.452(3) | 16.987(5) | 10.893(3) | 90 | 94.56(3) | 90 | 1928.1(9) | [4] |

Experimental Protocols

The determination of the crystal structure of quinoline derivatives is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection using X-ray diffraction and subsequent structure solution and refinement.

Synthesis and Crystallization of Quinoline Derivatives

The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The specific synthetic route is chosen based on the desired substitution pattern on the quinoline ring. Following synthesis and purification, obtaining high-quality single crystals is a critical and often challenging step. Common crystallization techniques include:

-

Slow Evaporation: A near-saturated solution of the quinoline derivative in a suitable solvent is allowed to stand undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration of the solute, leading to the formation of crystals.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, promoting crystallization.

-

Vapor Diffusion: This technique involves placing a drop of the concentrated solution of the quinoline derivative on a cover slip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Anti-Solvent Diffusion: A solution of the quinoline derivative is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface of the two liquids leads to crystal growth.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction. The general workflow is as follows:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect diffraction data from all possible orientations.

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group of the crystal.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the study of quinoline derivatives.

Conclusion

The study of the crystal structure of quinoline derivatives provides invaluable insights for the development of new and improved therapeutic agents. The precise knowledge of the three-dimensional arrangement of these molecules allows for a deeper understanding of their interactions with biological targets, paving the way for the design of drugs with enhanced potency, selectivity, and reduced side effects. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, facilitating the continued exploration of the vast therapeutic potential of the quinoline scaffold.

References

An In-depth Technical Guide to the Synthesis of Quinolin-5-ylmethanol from Quinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of quinolin-5-ylmethanol from quinoline-5-carbaldehyde, a crucial transformation in the development of novel therapeutics and functional materials. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the targeted synthesis of its derivatives is of paramount importance. This document details a robust and selective method for the reduction of the aldehyde group, presents key quantitative data in a structured format, and outlines a detailed experimental protocol.

Introduction

The conversion of quinoline-5-carbaldehyde to this compound represents a fundamental synthetic step, yielding a primary alcohol that can serve as a versatile intermediate for further functionalization. The primary method detailed herein is the selective reduction of the aldehyde using sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. This approach is favored for its operational simplicity, high yields, and compatibility with the quinoline ring system.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of quinoline-5-carbaldehyde. The resulting alkoxide intermediate is subsequently protonated during the workup to yield the final product, this compound.

Reaction:

Quinoline-5-carbaldehyde + NaBH₄ → this compound

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Quinoline-5-carbaldehyde | C₁₀H₇NO | 157.17 | Starting Material |

| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent |

| Methanol | CH₃OH | 32.04 | Solvent |

| This compound | C₁₀H₉NO | 159.18 | Product |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Aldehyde:NaBH₄) | 1 : 1.5 - 2.0 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours |

| Typical Yield | > 90% |

| Purity (post-purification) | > 98%[1] |

Table 3: Spectroscopic Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (dd, 1H), ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.6 (t, 1H), ~7.5 (dd, 1H), ~5.0 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH). Chemical shifts are approximate and based on structurally similar compounds. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~150, ~147, ~133, ~130, ~129, ~128, ~127, ~122, ~121, ~64 (-CH₂OH). Chemical shifts are approximate and based on structurally similar compounds. |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1590, ~1500 (C=C, C=N stretch), ~1050 (C-O stretch). |

| Mass Spec. (EI, m/z) | [M]⁺ at 159. |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of aromatic aldehydes.[2]

Materials and Equipment:

-

Quinoline-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-5-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess sodium borohydride.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram 1: Chemical Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis, purification, and analysis of this compound.

Diagram 2: Logical Relationship of Synthesis Steps

Caption: A diagram showing the sequential logical flow of the synthesis of this compound.

References

The Ubiquitous Quinolines: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline alkaloids represent a diverse and widely distributed class of natural products, renowned for their significant pharmacological activities. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating compounds, detailing their biosynthetic origins, distribution across the plant and microbial kingdoms, and notable biological effects. This document summarizes quantitative data on the concentration of key quinoline alkaloids in their natural sources, presents detailed experimental protocols for their extraction and analysis, and illustrates the intricate signaling pathways they modulate. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of quinoline alkaloids and their potential for therapeutic innovation.

Introduction

Quinoline alkaloids are a class of heterocyclic aromatic organic compounds characterized by a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. Their structural diversity is vast, arising from various substitutions and further annulations, leading to a broad spectrum of biological activities.[1] Historically, the most prominent members of this family are quinine, the first effective treatment for malaria isolated from the bark of the Cinchona tree, and camptothecin, a potent anticancer agent from Camptotheca acuminata.[1][2] The natural distribution of quinoline alkaloids is extensive, with significant occurrences in the plant families Rutaceae and Rubiaceae.[3] However, their presence is not limited to the plant kingdom; they are also produced by microorganisms, including fungi and bacteria, and have been isolated from marine organisms.[4] This guide will delve into the four major classes of quinoline alkaloids: camptothecin and its derivatives, Cinchona alkaloids, furoquinoline alkaloids, and acridone alkaloids.

Biosynthesis of Quinoline Alkaloids

The biosynthesis of quinoline alkaloids predominantly originates from the amino acid tryptophan.[3] However, the specific pathways diverge to create the structural variety observed in this class of compounds.

Camptothecin Biosynthesis

Camptothecin, a pentacyclic quinoline alkaloid, is a monoterpene indole alkaloid. Its biosynthesis is a complex process that involves the convergence of the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. Tryptophan, derived from the shikimate pathway, is converted to tryptamine by tryptophan decarboxylase (TDC). The MEP pathway provides secologanin, an iridoid monoterpene. Strictosidine synthase (STR) then catalyzes the condensation of tryptamine and secologanin to form strictosidine, a crucial intermediate.[5] The subsequent steps leading to the formation of the quinoline core of camptothecin are not yet fully elucidated but involve a series of oxidative reactions and rearrangements.

Caption: Biosynthetic pathway of Camptothecin.

Quinine Biosynthesis

The biosynthesis of quinine, a prominent Cinchona alkaloid, also begins with the formation of strictosidine from tryptamine and secologanin.[6] The pathway then diverges from that of other monoterpene indole alkaloids. A series of enzymatic steps, including the action of a medium-chain alcohol dehydrogenase and an esterase, convert strictosidine aglycone to dihydrocorynantheal.[7] Further complex rearrangements and enzymatic modifications, including hydroxylation, methylation, and keto-reduction, lead to the formation of cinchonidinone, which is a direct precursor to cinchonidine and, subsequently, quinine.[8][9]

Caption: Biosynthetic pathway of Quinine.

Furoquinoline and Acridone Alkaloid Biosynthesis

The biosynthesis of furoquinoline and acridone alkaloids follows a distinct pathway originating from anthranilic acid, which itself is derived from the shikimate pathway.[10] For furoquinoline alkaloids, anthranilic acid condenses with a molecule of acetate or a related compound to form the quinoline ring.[11] The furan ring is subsequently formed from an isoprenoid precursor.[11] In the case of acridone alkaloids, it is proposed that the biosynthesis involves the condensation of anthranilic acid with three molecules of malonyl-CoA, followed by a cyclization reaction analogous to that of chalcone synthase in flavonoid biosynthesis.[12][13]

Caption: Biosynthesis of Furoquinoline and Acridone Alkaloids.

Natural Occurrence and Quantitative Data

The distribution and concentration of quinoline alkaloids vary significantly among different species and even within different parts of the same organism.

Camptothecin and Derivatives

Camptothecin is primarily isolated from the deciduous tree Camptotheca acuminata, native to southern China.[1] It is present in all parts of the plant, with the highest concentrations generally found in the young leaves, bark, and roots.[6][14] The concentration of camptothecin can be influenced by environmental factors and the developmental stage of the plant.[14]

| Alkaloid | Plant Source | Plant Part | Concentration (% dry weight) | Reference(s) |

| Camptothecin | Camptotheca acuminata | Young Leaves | 0.1 - 0.5% | [14] |

| Camptothecin | Camptotheca acuminata | Old Leaves | 0.02 - 0.06% | [14] |

| Camptothecin | Camptotheca acuminata | Bark | ~0.08% | [3] |

| Camptothecin | Camptotheca acuminata | Wood | Lower than bark | [3] |

| Camptothecin | Camptotheca acuminata | Roots (bulk) | ~0.051% | [3][6] |

| Camptothecin | Camptotheca acuminata | Shoots (bulk) | ~0.042% | [3][6] |

Cinchona Alkaloids

The primary source of quinine, quinidine, cinchonine, and cinchonidine is the bark of several species of the genus Cinchona (family Rubiaceae), native to the Andes of South America.[10] The total alkaloid content and the relative proportions of the individual alkaloids vary depending on the Cinchona species, geographical location, and age of the tree.[10]

| Alkaloid | Plant Source | Plant Part | Concentration (% dry weight) | Reference(s) |

| Total Alkaloids | Cinchona succirubra | Bark | 5 - 7% | [10] |

| Total Alkaloids | Cinchona calisaya | Bark | 4 - 7% | [10] |

| Total Alkaloids | Cinchona ledgeriana | Bark | 5 - 14% | [10] |

| Quinine | Cinchona calisaya | Bark | High (up to 13%) | [15] |

| Quinine | Cinchona spp. | Bark | 1.59 - 1.89% (in one study) | [16] |

| Cinchonine | Cinchona spp. | Bark | 1.87 - 2.30% (in one study) | [16] |

| Cinchonidine | Cinchona spp. | Bark | 0.90 - 1.26% (in one study) | [16] |

Furoquinoline Alkaloids

Furoquinoline alkaloids are characteristic secondary metabolites of the Rutaceae family.[3] Dictamnine and skimmianine are two of the most common furoquinoline alkaloids and are found in various genera, including Dictamnus, Ruta, and Zanthoxylum.[3][17]

| Alkaloid | Plant Source | Plant Part | Concentration | Reference(s) |

| Dictamnine | Dictamnus albus | Roots | Main alkaloid | [3] |

| Skimmianine | Esenbeckia leiocarpa | - | - | [17] |

| Furoquinolines | Ruta graveolens | - | Present | [18] |

Acridone Alkaloids

Acridone alkaloids are also predominantly found in the Rutaceae family, particularly in the genus Ruta.[4] They are present in various parts of the plant, including the roots and leaves, and can also be produced in cell suspension cultures.[19][20]

| Alkaloid | Plant Source | Plant Part/Culture | Concentration (dry weight) | Reference(s) |

| Rutacridone Epoxide | Ruta graveolens | Suspension Cultures | 1 - 50 µg/g (unelicited) | [19] |

| Hydroxyrutacridone Epoxide | Ruta graveolens | Suspension Cultures | 1 - 50 µg/g (unelicited) | [19] |

| Rutacridone Epoxide | Ruta graveolens | Suspension Cultures | Up to 100-fold increase with elicitors | [19] |

| Rutacridone | Ruta graveolens | Transformed Roots | High amounts | |

| Gravacridondiol glucoside | Ruta graveolens | Root tips | Dominant compound |

Experimental Protocols

The isolation and quantification of quinoline alkaloids are crucial steps in their study. The following sections provide detailed methodologies for these procedures.

General Extraction and Isolation Workflow

The extraction of quinoline alkaloids typically follows an acid-base extraction protocol due to their basic nature.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furoquinoline alkaloid - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Dictamnine promotes apoptosis and inhibits epithelial-mesenchymal transition, migration, invasion and proliferation by downregulating the HIF-1α and Slug signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Algicidal and antifungal compounds from the roots of Ruta graveolens and synthesis of their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. wjpmr.com [wjpmr.com]

- 17. Elicitor-Induced Accumulation of Acridone Alkaloid Epoxides in Ruta graveolens Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

Quinolin-5-ylmethanol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for quinolin-5-ylmethanol. Drawing upon established principles of pharmaceutical stability testing and data for structurally related compounds, this document outlines the potential degradation pathways, appropriate storage and handling procedures, and the methodologies for assessing the compound's stability. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide offers a robust framework for its management in a research and development setting.

Core Stability Profile and Storage Recommendations

This compound is a solid, non-combustible compound.[1][2] Proper storage is crucial to maintain its integrity and purity. The following table summarizes the recommended storage conditions based on available supplier data and general guidelines for quinoline derivatives.

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [4] |

| Light | Protect from light. | [5] |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | [4][5] |

| Incompatible Materials | Strong oxidizing agents. | [6] |

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][5][7] While specific degradation products for this compound have not been detailed in available literature, potential degradation pathways can be inferred based on its chemical structure, which includes a quinoline ring and a primary alcohol functional group.

Key potential degradation pathways include:

-

Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde (quinoline-5-carbaldehyde) and subsequently the carboxylic acid (quinoline-5-carboxylic acid). The electron-rich quinoline ring itself can also be a target of oxidation.

-

Photodegradation: Quinoline and its derivatives are known to be susceptible to photodegradation upon exposure to light.[1] This can involve complex reactions, including hydroxylation of the quinoline ring.

-

Thermal Degradation: Exposure to high temperatures can induce decomposition. The specific degradation products would depend on the temperature and presence of other reactive species.

-

Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to degradation.

Hypothetical degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study on this compound. The conditions should be optimized for the specific compound and analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Workflow for a forced degradation study.

Stability-Indicating HPLC Method Development

The goal is to develop an HPLC method that can resolve this compound from all potential degradation products.

| Parameter | Typical Starting Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.

Summary of Quantitative Data (Hypothetical)

As specific quantitative stability data for this compound is not publicly available, the following table is a template that researchers can use to summarize their findings from forced degradation studies.

| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |

| 0.1 M HCl | 24 hours | 60°C | [Insert Data] | [Insert Data] |

| 0.1 M NaOH | 24 hours | 60°C | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | 24 hours | Room Temp. | [Insert Data] | [Insert Data] |

| Dry Heat | 48 hours | 80°C | [Insert Data] | [Insert Data] |

| Photostability | 1.2 million lux hours | 25°C | [Insert Data] | [Insert Data] |

Conclusion

While this compound is expected to be a relatively stable solid compound, adherence to proper storage and handling procedures is essential to ensure its quality and prevent degradation. This guide provides a framework for understanding its stability profile and for developing appropriate analytical methods to monitor its purity over time. Researchers are encouraged to perform their own stability studies under their specific experimental and storage conditions to generate quantitative data that will ensure the reliability of their results.

References

- 1. benchchem.com [benchchem.com]

- 2. quinolin-5-yl-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpp.com [ijrpp.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of Quinolin-5-ylmethanol with Strong Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of quinolin-5-ylmethanol in the presence of strong acids. As a crucial structural motif in medicinal chemistry and drug development, understanding the stability and reaction pathways of this molecule under acidic conditions is paramount for process optimization, impurity profiling, and the design of stable formulations. This document delves into the fundamental chemical principles governing the protonation, dehydration, and potential rearrangement reactions of this compound. Detailed experimental protocols, mechanistic insights, and thorough characterization of potential products are presented to equip researchers with the necessary knowledge to anticipate and control the outcomes of these transformations.

Introduction: The Significance of this compound in a High-Acidity Environment

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, serves as a key building block in the synthesis of a wide array of biologically active compounds. Its processing and formulation often involve exposure to strongly acidic environments, whether during synthesis, purification, or in the final drug product. Therefore, a deep understanding of its reactivity under these conditions is not merely an academic exercise but a critical aspect of drug development. Uncontrolled reactions can lead to the formation of impurities, degradation of the active pharmaceutical ingredient (API), and potential alteration of the drug's efficacy and safety profile.

This guide will explore the primary reaction pathways of this compound when subjected to strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The narrative will be grounded in mechanistic principles, providing not just the "what" but the "why" behind the observed chemical behavior.

Core Mechanistic Principles: A Dance of Protons and Electrons

The reactivity of this compound with strong acids is fundamentally governed by two key features of the molecule: the basicity of the quinoline nitrogen and the reactivity of the benzylic alcohol.

The Inevitable First Step: Protonation of the Quinoline Nitrogen

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a weak base.[1] In the presence of a strong acid, the initial and most favorable reaction is the protonation of this nitrogen to form a quinolinium salt. This protonation has a profound impact on the electron density of the entire ring system. The positively charged nitrogen acts as a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but can influence the stability of intermediates formed at the methanol substituent.[2] A significant increase in the fluorescence intensity of quinolines is often observed upon protonation with strong acids.

The Fate of the Hydroxymethyl Group: Dehydration and Carbocation Formation

Following the protonation of the quinoline nitrogen, the next site of reactivity is the hydroxymethyl group at the 5-position. The oxygen atom of the alcohol can be protonated by the strong acid to form a good leaving group, water.[3] This is a classic acid-catalyzed dehydration mechanism.

The departure of the water molecule results in the formation of a primary benzylic carbocation. However, this carbocation is stabilized by resonance with the quinoline ring system. The stability of this intermediate is a critical determinant of the subsequent reaction pathways.

References

Quinolin-5-ylmethanol: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Biological Significance of a Key Quinoline Derivative

Abstract

Quinolin-5-ylmethanol, a key derivative of the versatile quinoline scaffold, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of quinolin-emethanol, encompassing its synthesis, physicochemical properties, spectroscopic characterization, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological potential are provided, alongside a discussion of its reactivity and potential for further derivatization. This document aims to serve as an in-depth resource for researchers, scientists, and professionals in drug development, facilitating further exploration and application of this promising molecule.

Introduction

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a prominent structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The inherent chemical properties of the quinoline nucleus, including its aromaticity, basic nitrogen atom, and multiple sites for substitution, have made it a "privileged scaffold" in medicinal chemistry. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.

This compound, which features a hydroxymethyl group at the 5-position of the quinoline ring, represents a valuable building block for the synthesis of more complex molecules. The presence of the reactive hydroxyl group allows for a variety of chemical transformations, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [2] |